4,4'-(1,2-Ethanediyl)bis-1-piperidineethanol
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Overview
Description
4,4’-(1,2-Ethanediyl)bis-1-piperidineethanol is a chemical compound with a complex structure that includes two piperidine rings connected by an ethylene bridge and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediyl)bis-1-piperidineethanol typically involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ethylene bridge between the two piperidine rings. The ethanol group is introduced through subsequent reactions involving alcohols or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of 4,4’-(1,2-Ethanediyl)bis-1-piperidineethanol.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2-Ethanediyl)bis-1-piperidineethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine rings can undergo substitution reactions with various reagents to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, acids, and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the piperidine rings.
Scientific Research Applications
4,4’-(1,2-Ethanediyl)bis-1-piperidineethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Ethanediyl)bis-1-piperidineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,2-Ethanediyl)bis-1-piperidine: Lacks the ethanol group but has a similar structure.
1,2-Bis(4-piperidyl)ethane: Another compound with a similar ethylene bridge and piperidine rings.
Uniqueness
4,4’-(1,2-Ethanediyl)bis-1-piperidineethanol is unique due to the presence of the ethanol group, which imparts different chemical properties and potential applications compared to similar compounds. This functional group allows for additional chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
2-[4-[2-[1-(2-hydroxyethyl)piperidin-4-yl]ethyl]piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c19-13-11-17-7-3-15(4-8-17)1-2-16-5-9-18(10-6-16)12-14-20/h15-16,19-20H,1-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFAJJSHDCJHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC2CCN(CC2)CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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